molecular formula C11H12N2O2 B13399739 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-

5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-;5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)-

カタログ番号: B13399739
分子量: 204.22 g/mol
InChIキー: FIKUEZUFASUKAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)- (referred to as Org 26576) is a heterocyclic molecule featuring a fused pyrido-pyrrolo-oxazepine scaffold. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, enhancing excitatory neurotransmission by stabilizing receptor activation . Its stereochemistry (9aS configuration) is critical for binding efficacy .

特性

IUPAC Name

9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKUEZUFASUKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC3=C(C=CC=N3)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one, 8,9,9a,10-tetrahydro-, (9aS)- involves multiple steps. One common method includes the cyclization of specific precursors under controlled conditions. The process typically involves the use of reagents such as acetylacetone or benzoylacetone, followed by cyclization reactions . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.

化学反応の分析

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its structure, leading to different functional groups.

    Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride (NaH) . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

類似化合物との比較

Structural Comparisons
Compound Class Core Structure Key Substituents/Modifications Biological Target
Org 26576 Pyrido-pyrrolo-oxazepine (9aS)-stereochemistry AMPA glutamate receptor
Pyrrolo[2,1-c][1,4]benzothiazines () Pyrrolo-benzothiazine Benzothiazine ring Calcium channels (L-type)
Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) () Pyrrolo-benzodiazepine Electrophilic N10-C11 imine DNA minor groove
Pyrrolo[2,1-c][1,4]benzodiazepine anxiolytics () Pyrrolo-benzodiazepine-dione 10-methyl group, dione moiety GABAergic system (proposed)
Benzooxazepino-fused quinoxalines () Benzooxazepino-quinoxaline Quinoxaline fused with oxazepine Not specified (structural studies)

Key Structural Insights :

  • Org 26576 ’s pyrido-pyrrolo-oxazepine core distinguishes it from benzothiazines (calcium antagonists) and PBDs (DNA binders). The oxazepine ring and stereochemistry are critical for AMPA receptor interaction .
  • PBDs (e.g., anthramycin) contain a reactive imine for DNA crosslinking, absent in Org 26576 .
  • Anxiolytic PBD derivatives () feature a dione moiety, altering reactivity and target selectivity compared to Org 26576’s oxazepinone .
Pharmacological Profiles
Compound Class Mechanism of Action Therapeutic Indication Key Findings
Org 26576 AMPA receptor PAM MDD, ADHD Reduces locomotor activity; enhances prefrontal catecholamines
Pyrrolo-benzothiazines L-type calcium channel blockade Cardiovascular disorders Analogous to diltiazem; novel antihypertensives
PBDs (e.g., anthramycin) DNA alkylation via N10-C11 imine Anticancer therapy Covalent DNA adducts; cytotoxic
Anxiolytic PBD derivatives GABA receptor modulation (proposed) Anxiety disorders Hydroxylation at 3/11a positions enhances metabolism

Pharmacological Contrasts :

  • Org 26576 modulates excitatory neurotransmission, whereas PBDs and benzothiazines act on DNA or ion channels.
  • PBD conjugates (e.g., azepane-linked) improve DNA binding and cytotoxicity, while Org 26576 ’s modifications focus on CNS bioavailability .
Structure-Activity Relationships (SAR)
  • Org 26576 : The (9aS)-configuration is essential for AMPA receptor binding; modifications to the oxazepine ring may alter potency .
  • PBDs : A-ring substituents (e.g., methoxy groups) enhance DNA binding and cytotoxicity . The N10-C11 imine is irreplaceable for DNA crosslinking .
  • Benzothiazines : Alkoxycarbonyl groups at position 3 improve calcium channel blockade .
Clinical and Preclinical Data
Compound Class Clinical Stage Toxicity Concerns
Org 26576 Phase II trials for MDD/ADHD CNS overactivation (e.g., agitation)
PBDs (e.g., SJG-136) Phase I/II anticancer trials Dose-limiting myelosuppression
Anxiolytic PBD derivatives Limited clinical trials Sedation (GABAergic activity)

Key Contrast : Org 26576 ’s excitatory effects contrast with the sedation seen in anxiolytic PBDs and the cytotoxicity of anticancer PBDs.

生物活性

5H,7H-Pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin-5-one (CAS No. 100045-05-4) is a complex heterocyclic compound with potential biological activities. This article aims to summarize its biological activity based on available research findings, including synthesis, pharmacological effects, and specific case studies.

Chemical Structure and Properties

The compound features a unique fused ring system that contributes to its biological properties. Its molecular formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} with a molecular weight of approximately 204.25 g/mol. The structure is characterized by the presence of nitrogen and oxygen atoms within its rings, which may influence its interaction with biological targets.

Pharmacological Activities

Research indicates that derivatives of pyrido[3,2-f]pyrrolo[2,1-c][1,4]oxazepin compounds exhibit several pharmacological activities:

  • CNS Depressant Activity : Compounds related to this structure have been investigated for their potential as central nervous system depressants. In animal models, these compounds demonstrated sedative effects and reduced locomotor activity, suggesting their utility in treating anxiety or sleep disorders .
  • Anti-inflammatory Effects : Some studies have reported that derivatives of this compound exhibit anti-inflammatory properties. They were shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models .
  • Antibacterial Properties : Certain analogs have demonstrated antibacterial activity against various strains of bacteria. In vitro tests indicated that these compounds could inhibit bacterial growth effectively .

Case Study 1: CNS Activity

A study investigated the CNS depressant effects of several pyrido-pyrrolo compounds. The results indicated that specific analogs significantly reduced anxiety-like behavior in rodent models. The mechanism was attributed to modulation of GABAergic neurotransmission .

Case Study 2: Anti-inflammatory Mechanism

In a separate study focused on anti-inflammatory activity, compounds derived from the oxazepin structure were tested for their ability to inhibit NF-kB activation in macrophages. The findings suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Case Study 3: Antibacterial Efficacy

Another research effort evaluated the antibacterial properties of selected pyrido derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS DepressantReduced anxiety-like behavior
Anti-inflammatoryInhibition of cytokine production
AntibacterialSignificant growth inhibition

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。